Doxapram-d8
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Overview
Description
Doxapram-d8 is a deuterated form of Doxapram, a central respiratory stimulant. It is primarily used in scientific research as a tracer due to its stable isotope labeling. Doxapram itself is known for its ability to stimulate the respiratory system by acting on the peripheral carotid chemoreceptors .
Preparation Methods
The synthesis of Doxapram-d8 involves the incorporation of deuterium atoms into the Doxapram molecule. One method involves the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the deuteration of the precursor compounds followed by the formation of the final product through a series of chemical reactions. Industrial production methods typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Doxapram-d8, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized to form keto-doxapram-d8.
Reduction: Reduction reactions can convert keto-doxapram-d8 back to this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Doxapram-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of Doxapram in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Respiratory Research: Used to study the effects of respiratory stimulants on the central nervous system and peripheral chemoreceptors.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of similar compounds in the body
Mechanism of Action
Doxapram-d8 exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn stimulate the respiratory center in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound inhibits certain potassium channels, which is thought to be the primary mechanism behind its respiratory stimulant action .
Comparison with Similar Compounds
Doxapram-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Doxapram: The non-deuterated form, used clinically as a respiratory stimulant.
Pentethylcyclanone: A compound with a similar structure but different pharmacological properties.
Keto-doxapram: An oxidized form of Doxapram, used in metabolic studies
This compound’s uniqueness lies in its ability to provide detailed insights into the pharmacokinetics and metabolism of Doxapram, making it an invaluable tool in scientific research.
Properties
Molecular Formula |
C24H30N2O2 |
---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-ethyl-4-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/i15D2,16D2,17D2,18D2 |
InChI Key |
XFDJYSQDBULQSI-BVUACPEDSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origin of Product |
United States |
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